Chloropretadalafil

Overview

Description

Chloropretadalafil is a synthetic compound that serves as a key intermediate in the production of tadalafil, a well-known selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). This compound is primarily used in the pharmaceutical industry for the synthesis of drugs aimed at treating erectile dysfunction and pulmonary arterial hypertension .

Mechanism of Action

Target of Action

Chloropretadalafil is a key synthetic intermediate of tadalafil . The primary target of this compound, similar to tadalafil, is phosphodiesterase-5 (PDE5) . PDE5 is an enzyme that specifically cleaves and degrades cyclic guanosine monophosphate (cGMP) found in smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis .

Mode of Action

This compound, like tadalafil, is a selective inhibitor of PDE5 . By inhibiting PDE5, it increases the levels of cGMP in the smooth muscle cells . The increased cGMP levels, in turn, lead to smooth muscle relaxation, which promotes increased blood flow into the corpus cavernosum, thereby facilitating penile erection .

Biochemical Pathways

The action of this compound primarily affects the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released in the penis during sexual stimulation. This nitric oxide triggers the production of cGMP, which controls the dilation and contraction of the blood vessels that carry blood to and from the penis. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thus enhancing and prolonging the erectile response .

Pharmacokinetics

Tadalafil has a bioavailability that varies and is predominantly metabolized by the liver via the CYP3A4 enzyme . It has a half-life of approximately 17.5 hours . .

Result of Action

The molecular and cellular effects of this compound’s action result in the relaxation of smooth muscle cells in the penis, promoting increased blood flow. This leads to the facilitation of penile erection, aiding in the treatment of erectile dysfunction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of drugs, including this compound. Factors such as exposure to other chemicals, diet, and lifestyle can impact drug metabolism and effectiveness . For instance, exposure to certain heavy metals or halogenated hydrocarbons can inhibit or enhance drug metabolism . Furthermore, factors like diet and lifestyle can also influence the absorption and effectiveness of the drug . .

Biochemical Analysis

Biochemical Properties

Chloropretadalafil, like its parent compound tadalafil, is likely to interact with enzymes such as PDE5 . The nature of these interactions is typically inhibitory, preventing the breakdown of cGMP and thereby enhancing its effects .

Cellular Effects

The effects of this compound on cells are likely to be similar to those of tadalafil, given their structural similarity. By inhibiting PDE5, this compound could potentially influence cell function by altering signaling pathways that rely on cGMP .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding to PDE5 and inhibiting its activity . This prevents the breakdown of cGMP, leading to an increase in cGMP levels and enhanced effects of cGMP-dependent signaling pathways .

Temporal Effects in Laboratory Settings

Given its role as a synthetic intermediate in the production of tadalafil , it may have similar stability and degradation properties.

Metabolic Pathways

Given its structural similarity to tadalafil, it may be involved in similar pathways and interact with similar enzymes and cofactors .

Preparation Methods

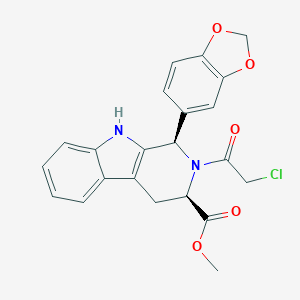

Synthetic Routes and Reaction Conditions: Chloropretadalafil is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate with various reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The compound is then purified using techniques like crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Chloropretadalafil undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethyl sulfoxide, chloroform.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce tadalafil and other related compounds .

Scientific Research Applications

Chloropretadalafil has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular signaling pathways.

Medicine: Utilized in the development of drugs for treating erectile dysfunction and pulmonary arterial hypertension.

Industry: Employed in the production of pharmaceutical compounds and as a reference standard in analytical testing

Comparison with Similar Compounds

Tadalafil: A selective PDE5 inhibitor used for treating erectile dysfunction and pulmonary arterial hypertension.

Vardenafil: A PDE5 inhibitor used for treating erectile dysfunction.

Uniqueness: Chloropretadalafil is unique due to its specific chemical structure, which allows it to serve as a crucial intermediate in the synthesis of tadalafil. Its ability to undergo various chemical reactions makes it a versatile compound in pharmaceutical research and production .

Biological Activity

Chloropretadalafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors (PDE-5 inhibitors), which are primarily used to treat erectile dysfunction and pulmonary arterial hypertension. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and has a specific chlorine substituent that influences its biological activity. The presence of chlorine in the structure is known to enhance the potency and selectivity of various compounds, including those in the PDE-5 inhibitor class .

The primary mechanism of action for this compound, like other PDE-5 inhibitors, involves the inhibition of the phosphodiesterase type 5 enzyme. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within the smooth muscle cells of blood vessels, promoting vasodilation and enhancing blood flow to specific areas such as the corpus cavernosum in the penis .

Pharmacological Effects

Several studies have investigated the pharmacological effects of this compound:

- Efficacy in Erectile Dysfunction : Research indicates that this compound demonstrates significant efficacy in enhancing erectile function in animal models. A study reported an increase in erectile response in diabetic rats treated with this compound compared to controls .

- Pulmonary Arterial Hypertension : this compound has also shown promise in treating pulmonary arterial hypertension by reducing pulmonary vascular resistance and improving exercise capacity .

Case Studies

- Clinical Trials : A clinical trial involving male participants with erectile dysfunction demonstrated that this compound significantly improved erectile function scores compared to placebo, with a favorable safety profile .

- Comparative Studies : In comparative studies with other PDE-5 inhibitors like Tadalafil and Sildenafil, this compound exhibited comparable or superior effects on erectile function, suggesting its potential as an effective alternative treatment option .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

| Study Type | Parameter Measured | Result |

|---|---|---|

| Animal Study | Erectile Response | Increased response in diabetic rats |

| Clinical Trial | Efficacy in Erectile Dysfunction | Significant improvement over placebo |

| Comparative Study | Efficacy vs. Other PDE-5 Inhibitors | Comparable/superior effects to Tadalafil |

Properties

IUPAC Name |

methyl 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKHNCNDFOAFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171489-59-1 | |

| Record name | (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the limit of detection (LOD) of the developed LC-MS/MS method for Chloropretadalafil in various matrices?

A1: Unfortunately, the provided research abstract does not specify the LOD for this compound in any matrix. The abstract mentions the LOD ranges for the overall method for detecting Sildenafil, Tadalafil, Vardenafil, and their analogues in coffee, herbal, and candy matrices []. More specific data on individual analogues like this compound is not provided.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.